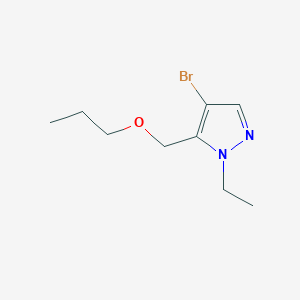![molecular formula C21H26N4O4S B2466377 ethyl 1-[2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetyl]piperidine-3-carboxylate CAS No. 921486-67-1](/img/structure/B2466377.png)
ethyl 1-[2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetyl]piperidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-[2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetyl]piperidine-3-carboxylate is a complex organic compound that features a thiazole ring, a piperidine ring, and a carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetyl]piperidine-3-carboxylate typically involves multiple steps, starting with the formation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions . The piperidine ring is then introduced through a nucleophilic substitution reaction, followed by the addition of the carbamoyl group using carbamoyl chloride in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetyl]piperidine-3-carboxylate undergoes various chemical reactions, including:
Reduction: The carbamoyl group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Alkyl halides, electrophiles
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted piperidines
Scientific Research Applications
Ethyl 1-[2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetyl]piperidine-3-carboxylate has several scientific research applications:
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 1-[2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetyl]piperidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular signaling and function.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds containing the thiazole ring, such as 2,4-disubstituted thiazoles, exhibit similar biological activities.
Piperidine Derivatives: Compounds with the piperidine ring, such as piperidine-3-carboxylates, share similar chemical properties.
Carbamoyl Derivatives: Compounds with carbamoyl groups, such as N-carbamoyl amino acids, have comparable reactivity.
Uniqueness
Ethyl 1-[2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetyl]piperidine-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
ethyl 1-[2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetyl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4S/c1-3-29-19(27)15-5-4-10-25(12-15)18(26)11-17-13-30-21(23-17)24-20(28)22-16-8-6-14(2)7-9-16/h6-9,13,15H,3-5,10-12H2,1-2H3,(H2,22,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSKJDAYLAUZYLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)CC2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-(methylsulfamoyl)-N-[(pyridin-3-yl)methyl]furan-2-carboxamide](/img/structure/B2466294.png)


![2-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol](/img/structure/B2466303.png)

![2-[9-(4-methylphenyl)-6,13,15-trioxo-3,7-dithia-5,14-diazapentacyclo[9.5.1.0^{2,10}.0^{4,8}.0^{12,16}]heptadec-4(8)-en-14-yl]propanoic acid](/img/structure/B2466305.png)



![2-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]acetic acid](/img/structure/B2466310.png)
![N-[3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide](/img/structure/B2466314.png)
![N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2466315.png)

![rac-[(2R,3aS,6aS)-2-amino-octahydropentalen-3a-yl]methanol hydrochloride](/img/structure/B2466317.png)
